2-Hexanol

Description

2-hexanol is a natural product found in Etlingera elatior, Cedronella canariensis, and other organisms with data available.

trans-2-Hexanol is a metabolite found in or produced by Saccharomyces cerevisiae.

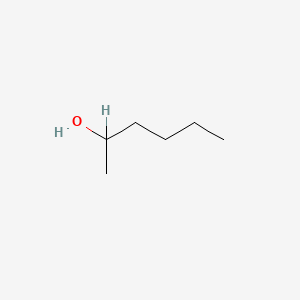

Structure

3D Structure

Properties

IUPAC Name |

hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893088 | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

136 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

41 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.49 [mmHg] | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |

| Record name | (±)-2-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052019780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054972973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069203061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CDT0V6T4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Introduction: The Versatility of 2-Hexanol

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a secondary alcohol that finds utility as a solvent, an intermediate in chemical synthesis, and a component in the formulation of various industrial products. Its specific properties, including its moderate boiling point and miscibility with many organic solvents, make it a valuable compound in both research and industrial settings. This guide provides a comprehensive overview of two common and reliable methods for the laboratory synthesis of this compound: the reduction of 2-hexanone and the Grignard reaction with butanal. The discussion is grounded in mechanistic principles and provides detailed, field-proven protocols for its successful preparation and purification.

Synthetic Strategies: A Comparative Overview

The choice of synthetic route for this compound in a laboratory setting is often dictated by the availability of starting materials, desired purity, and scalability. The two methods detailed in this guide, reduction of a ketone and Grignard synthesis, are fundamental organic transformations that offer distinct advantages and disadvantages.

| Feature | Method 1: Reduction of 2-Hexanone | Method 2: Grignard Synthesis from Butanal |

| Starting Materials | 2-Hexanone, Sodium Borohydride | Butanal, Ethyl Bromide, Magnesium |

| Key Transformation | Reduction of a carbonyl | Nucleophilic addition to a carbonyl |

| Primary Byproducts | Borate salts | Magnesium salts |

| Typical Yield | High | Good to High |

| Advantages | Milder reaction conditions, high yield.[1][2] | Forms a new carbon-carbon bond. |

| Disadvantages | Starting ketone may be less readily available than the aldehyde for the Grignard route. | Requires strictly anhydrous conditions.[3] |

Method 1: Synthesis via Reduction of 2-Hexanone

Mechanistic Rationale

The reduction of 2-hexanone to this compound is a classic example of a nucleophilic addition reaction. Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[4] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-hexanone. This breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which then protonates the alkoxide to yield the final this compound product.[1][5] Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Reaction Mechanism: Reduction of 2-Hexanone

References

Physical properties of 2-Hexanol boiling point density

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 4. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. Explain the following: a. 1-Hexanol has a higher boiling point th... | Study Prep in Pearson+ [pearson.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. marxify.pages.dev [marxify.pages.dev]

- 17. Khan Academy [khanacademy.org]

- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 19. quora.com [quora.com]

A Comprehensive Technical Guide to 2-Hexanol for Scientific Professionals

This guide provides an in-depth exploration of 2-Hexanol (CAS No: 626-93-7), a secondary alcohol with significant applications across various scientific disciplines, including chemical synthesis, analytical chemistry, and pharmaceutical development. This document moves beyond basic data to offer insights into its chemical behavior, practical applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, also known as sec-hexyl alcohol or n-butylmethylcarbinol, is a chiral six-carbon alcohol.[1] Its hydroxyl group is located on the second carbon atom, which imparts specific reactivity and physical properties compared to its isomers.[1]

A summary of its key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 626-93-7 | [2][3] |

| Molecular Formula | C₆H₁₄O | [1][2][3] |

| Molecular Weight | 102.17 g/mol | [2][4][5] |

| Density | 0.81 g/mL at 20-25 °C | [1][4] |

| Boiling Point | 136-140 °C | [1][4] |

| Melting Point | -23 °C | [1] |

| Flash Point | 41-46.1 °C | [6] |

| Solubility in Water | 14 g/L | [1] |

| Solubility (Organic) | Soluble in ethanol and diethyl ether | [1] |

| Refractive Index (n20/D) | ~1.414 | [4] |

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. The following data provides an overview of the expected spectral features for structural elucidation and purity assessment.

| Technique | Key Features and Expected Peaks |

| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3300-3400 cm⁻¹)- C-H stretches (~2850-3000 cm⁻¹)- C-O stretch (~1100-1125 cm⁻¹) |

| ¹H NMR Spectroscopy | - Multiplet for the CH-OH proton- Doublet for the terminal CH₃ group adjacent to the carbinol carbon- Complex multiplets for the alkyl chain protons- Triplet for the terminal CH₃ group of the butyl chain |

| ¹³C NMR Spectroscopy | - Peak for the carbinol carbon (CH-OH) in the 60-70 ppm range- Multiple peaks in the aliphatic region for the other five carbon atoms |

| Mass Spectrometry (EI) | - A prominent peak at m/z 45 is often the base peak.[5] Other characteristic fragments are observed at m/z 41, 43, and 58.[5] |

Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument frequency. It is always recommended to consult spectral databases for reference spectra.[5][7][8][9]

Synthesis and Reactivity

Synthetic Methodologies

This compound can be synthesized through various established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

A. Reduction of 2-Hexanone: A common laboratory-scale synthesis involves the reduction of the corresponding ketone, 2-hexanone. This can be achieved using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. A protocol for the reduction using sodium is also documented.[2]

B. Grignard Reaction: For constructing the carbon skeleton, the Grignard reaction is a versatile method. There are two primary Grignard routes to this compound:

-

Reaction of pentanal with methylmagnesium bromide (CH₃MgBr).[10]

-

Reaction of acetaldehyde with butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr).[10]

The reaction of a Grignard reagent with an aldehyde is a cornerstone of C-C bond formation, leading to secondary alcohols upon acidic workup.[10][11]

Diagram: Synthesis of this compound via Grignard Reaction

Caption: Grignard synthesis pathways to this compound.

Key Chemical Reactions

As a secondary alcohol, this compound undergoes reactions typical of this functional group:

-

Oxidation: Can be oxidized to 2-hexanone using mild oxidizing agents like pyridinium chlorochromate (PCC) or stronger ones like chromic acid.

-

Esterification: Reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is relevant in the fragrance and flavor industry.

-

Dehydration: Elimination of water, typically under acidic conditions, yields a mixture of hexene isomers, primarily 2-hexene.[12]

-

Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Chirality and Enantiomeric Separation

A critical feature of this compound for pharmaceutical and biological applications is its chiral center at the C2 position, leading to two enantiomers: (R)-(-)-2-hexanol and (S)-(+)-2-hexanol.[1] These enantiomers can exhibit different biological activities, making their separation and stereochemical control crucial in drug development.[13][14]

For instance, the enantiomers of this compound have been used as key intermediates in the total synthesis of the antivirally active glycolipid cycloviracin B₁.

Enantiomeric Separation Protocol: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving the enantiomers of this compound.[14][15]

-

Column Selection: A polysaccharide-based CSP, such as those coated with cellulose or amylose derivatives, is often effective.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 95:5 v/v), is used for separation.[15]

-

Detection: A UV detector (at a low wavelength) or a refractive index detector can be used.

-

Optimization: The ratio of hexane to alcohol modifier is adjusted to optimize the resolution and retention times of the enantiomers.

Applications in Research and Development

This compound's properties make it a versatile compound in various scientific settings.

-

Solvent: It serves as a solvent in chemical reactions and formulations, including paints and coatings.[16]

-

Chemical Intermediate: It is a valuable building block in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.[16][17]

-

Pharmaceuticals: Beyond being a synthetic intermediate, it can be used as an excipient in drug formulations.[16] Its ester, 2-ethylhexanol, is used in the synthesis of various active pharmaceutical ingredients (APIs).[18]

-

Plasticizers: A major industrial use of related hexanols is in the production of plasticizers like dioctyl phthalate (DOP), which enhance the flexibility of polymers.[16]

-

Flavor and Fragrance: It is used as a flavor and fragrance ingredient in food, beverages, and cosmetics.[16]

Analytical Methodologies

The accurate detection and quantification of this compound are essential for quality control, environmental monitoring, and research.

Primary Technique: Gas Chromatography (GC) GC is the method of choice for analyzing volatile compounds like this compound.

-

Detection: Flame Ionization Detection (FID) is commonly used for quantification due to its robustness and linear response. Mass Spectrometry (MS) is employed for definitive identification based on the compound's mass spectrum.[19]

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically suitable.[20]

-

Sample Preparation: For trace analysis in complex matrices (e.g., water, biological fluids), sample preparation techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the analyte before GC analysis.[21]

Diagram: GC-FID Analytical Workflow for this compound

Caption: Workflow for quantitative analysis of this compound by GC-FID.

Safety, Handling, and Toxicology

Proper handling of this compound is imperative to ensure laboratory safety.

-

Hazards: this compound is a flammable liquid and vapor.[6][22] Above its flash point of ~41°C, its vapors can form explosive mixtures with air.[6] It can cause skin and eye irritation.[6][23]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or a face shield are required.[6][24]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]

-

Skin and Body Protection: A lab coat and, if necessary, flame-retardant antistatic protective clothing should be worn.[22]

-

-

Handling and Storage:

-

Toxicology: The toxicity of this compound is primarily associated with its metabolism to hexane-2,5-dione, a neurotoxin that can cause peripheral neuropathy.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound [webbook.nist.gov]

- 4. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 7. This compound, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. quora.com [quora.com]

- 11. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 12. Answered: Identify the type of Reaction this compound —> 2-hexene + H2O Select your answer. Addition: Symmetrical Addition: Unsymmetrical Elimination | bartleby [bartleby.com]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. genoaint.com [genoaint.com]

- 17. This compound | 69203-06-1 | Benchchem [benchchem.com]

- 18. elsapainternational.com [elsapainternational.com]

- 19. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpar.com [ijpar.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

- 24. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Hexanol: Elucidating Structure Through NMR and IR Analysis

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 2-hexanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to offer a comprehensive understanding of how these powerful analytical techniques are used for structural elucidation of a simple secondary alcohol.

Introduction: The Molecular Blueprint of this compound

This compound (C₆H₁₄O) is a secondary alcohol with the hydroxyl group located on the second carbon of a six-carbon chain. Its structure presents several distinct chemical environments for its protons and carbon atoms, making it an excellent model for demonstrating the principles of NMR and IR spectroscopy. The unambiguous determination of its molecular structure is paramount for its use in chemical synthesis, as a solvent, or in the development of new chemical entities. Spectroscopic methods provide a non-destructive means to map the molecular framework and identify functional groups, offering a definitive structural "fingerprint." This guide will deconstruct the ¹H NMR, ¹³C NMR, and IR spectra of this compound, explaining the causality behind the observed spectral features.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique that provides detailed information about the number of different types of protons, their relative numbers, and their proximity to one another within a molecule.

Core Principles & Experimental Causality

The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like the oxygen in this compound's hydroxyl group, withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and causing their resonance signal to appear further downfield (at a higher ppm value).[1][2] The signal's integration value is proportional to the number of protons it represents. Finally, spin-spin coupling, or splitting, occurs between non-equivalent protons on adjacent carbons, causing signals to split into multiplets according to the n+1 rule, where 'n' is the number of adjacent protons.[3]

Experimental Protocol: Acquiring the Spectrum

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

-

Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

D₂O Shake (Optional): To confirm the identity of the hydroxyl (-OH) proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The labile -OH proton exchanges with deuterium, causing its signal to disappear from the spectrum.[1][2] This is a self-validating step to confirm the assignment of the hydroxyl proton.[2]

Structural Analysis of this compound

The structure of this compound contains seven distinct proton environments, which will give rise to seven unique signals in the ¹H NMR spectrum.

graph 2_Hexanol_Protons {

layout=neato;

node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];

edge [fontsize=10, fontname="Arial"];

// Define nodes for atoms with positions

C1 [label="C(g)H₃", pos="0,0!"];

C2 [label="C(f)H", pos="1.5,0.75!"];

O [label="O(a)H", pos="1.5,2.25!"];

C3 [label="C(e)H₂", pos="3,0!"];

C4 [label="C(d)H₂", pos="4.5,0.75!"];

C5 [label="C(c)H₂", pos="6,0!"];

C6 [label="C(b)H₃", pos="7.5,0.75!"];

// Define edges for bonds

C1 -- C2;

C2 -- O;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

}```

Caption: Molecular structure of this compound with non-equivalent protons labeled (a-g).

Data Interpretation and Discussion

The experimental ¹H NMR data for this compound are summarized below.

Signal Label Chemical Shift (δ, ppm) Integration Multiplicity Assignment a ~1.6 (Variable) 1H Broad Singlet -OH b ~0.91 3H Triplet (t) -CH₂-CH₃ (C6) c ~1.3-1.4 2H Multiplet (m) -CH₂-CH₂ -CH₃ (C5) d ~1.3-1.4 2H Multiplet (m) -CH(OH)-CH₂-CH₂ - (C4) e ~1.45 2H Multiplet (m) -CH(OH)-CH₂ -CH₂- (C3) f ~3.80 1H Sextet / Multiplet (m) -CH (OH)- g ~1.18 3H Doublet (d) -CH(OH)-CH₃ (C1)

-

Signal (f) at ~3.80 ppm: This downfield signal corresponds to the proton on the carbon bearing the hydroxyl group (C2-H). [1][4]Its position is shifted significantly downfield due to the deshielding effect of the electronegative oxygen atom. It is coupled to the three protons on C1 and the two protons on C3 (5 neighboring protons), and thus should appear as a sextet, though it often presents as a complex multiplet.

-

Signal (g) at ~1.18 ppm: This doublet is assigned to the methyl protons at C1. It is split into a doublet by the single adjacent proton on C2.

-

Signal (b) at ~0.91 ppm: This upfield triplet represents the terminal methyl group at C6. It is split into a triplet by the two adjacent protons on C5. Its upfield position is characteristic of a terminal alkyl group, furthest from the electron-withdrawing hydroxyl group.

-

Signals (c, d, e) at ~1.3-1.45 ppm: These signals correspond to the three methylene (-CH₂-) groups of the butyl chain. Their signals are complex and overlap in the typical alkane region of the spectrum (~1.2-1.6 ppm).

[1]* Signal (a) at ~1.6 ppm: This is the hydroxyl proton. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. [1][5][6]It typically appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent C2 proton.

[2]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In standard proton-decoupled ¹³C NMR, each unique carbon atom gives a single sharp peak.

Core Principles & Experimental Causality

Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its local electronic environment. The electronegativity of attached atoms is a primary factor; a carbon bonded to an oxygen atom will be significantly deshielded and appear at a much higher chemical shift (downfield) compared to simple alkane carbons. [1][7]In this compound, all six carbon atoms are in chemically distinct environments and are therefore expected to produce six unique signals.

[8]

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled sequence is run. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

Structural Analysis and Data Interpretation

```dot

graph 2_Hexanol_Carbons {

layout=neato;

node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];

edge [fontsize=10, fontname="Arial"];

// Define nodes for atoms with positions

C1 [label="C1", pos="0,0!"];

C2 [label="C2", pos="1.5,0.75!"];

O [label="O", pos="1.5,2.25!"];

C3 [label="C3", pos="3,0!"];

C4 [label="C4", pos="4.5,0.75!"];

C5 [label="C5", pos="6,0!"];

C6 [label="C6", pos="7.5,0.75!"];

// Define edges for bonds

C1 -- C2;

C2 -- O;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

}

References

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

A Comprehensive Technical Guide to the Stereoisomers and Chirality of 2-Hexanol for Advanced Research and Development

Executive Summary

2-Hexanol (C₆H₁₄O) is a secondary alcohol that serves as a fundamental model and a versatile building block in stereochemistry, sensory science, and pharmaceutical synthesis. The presence of a stereogenic center at the second carbon (C2) gives rise to two non-superimposable mirror-image enantiomers: (R)-(-)-2-hexanol and (S)-(+)-2-hexanol. While these enantiomers possess identical physical properties in an achiral environment, their interactions with chiral systems—from plane-polarized light to biological receptors—are profoundly different. This guide provides an in-depth analysis of the stereochemical nuances of this compound, detailing authoritative analytical methodologies for their separation and characterization, robust protocols for their synthesis and resolution, and a discussion of their application as chiral synthons in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific stereoisomers of this compound in their work.

Introduction: The Stereochemical Landscape of this compound

The structural foundation of this compound's stereoisomerism lies in the tetrahedral arrangement of four different substituents around the C2 carbon: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This arrangement renders the C2 carbon a chiral center, leading to the existence of two distinct enantiomers.[1] A 50:50 mixture of the (R) and (S) forms constitutes a racemic mixture, which is optically inactive as the equal and opposite optical rotations of the individual enantiomers cancel each other out.[1][2] Understanding and controlling the stereochemistry of this molecule is paramount, as the spatial orientation dictates its biological activity and utility in asymmetric synthesis.

Caption: Enantiomers of this compound as non-superimposable mirror images.

Comparative Physicochemical and Biological Properties

Enantiomers are characterized by their identical physical properties in an achiral context, such as boiling point, density, and solubility.[1] The defining distinction arises from their interaction with plane-polarized light and chiral environments. This divergence is critically important in biological systems, where molecular recognition is highly stereospecific.

| Property | (R)-(-)-2-Hexanol | (S)-(+)-2-Hexanol | Racemic this compound |

| Molecular Formula | C₆H₁₄O[3] | C₆H₁₄O[4] | C₆H₁₄O |

| Molar Mass | 102.17 g/mol [3] | 102.17 g/mol [4] | 102.17 g/mol |

| Boiling Point | ~140 °C | ~140 °C | 140 °C |

| Density | ~0.81 g/mL | ~0.81 g/mL | 0.81 g/mL |

| Specific Rotation [α]D | Levorotatory (-)[1][5] | Dextrorotatory (+)[1][5] | 0° (optically inactive)[2] |

| Odor Profile | Mushroom, dusty, oily[5] | Mushroom, green, ripe, berry, astringent, metallic[5] | A blend of both enantiomers |

Section I: Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques that can probe the molecule's chirality.

Pillar 1: Polarimetry for Determining Optical Purity

Theoretical Basis: Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[2] The specific rotation, [α], is a characteristic property of a chiral molecule and is calculated using Biot's Law: [α] = α / (l × c) , where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[1] This technique provides a bulk measurement of the sample's optical activity, allowing for the determination of enantiomeric excess (ee) in a non-racemic mixture. A positive (+) or negative (-) sign indicates the direction of rotation.[6]

Experimental Protocol 1: Determination of Specific Rotation [1]

-

Calibration: Fill the polarimeter cell (1 dm) with a high-purity solvent (e.g., ethanol) and set the instrument reading to zero. This step is critical to negate any optical activity from the solvent itself.

-

Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in the chosen solvent within a volumetric flask to a precise volume (e.g., 10 mL). This ensures an accurate concentration value (c).

-

Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path, as these will scatter light and lead to erroneous readings.

-

Data Acquisition: Place the cell in the polarimeter (using the sodium D-line at 589 nm) and record the observed optical rotation (α) in degrees.

-

Calculation: Apply Biot's Law to calculate the specific rotation [α]. The value should be reported with the temperature and solvent used, as these can influence the measurement.

Caption: Experimental workflow for determining specific rotation via polarimetry.

Pillar 2: Chromatographic Separation of Enantiomers

Causality: Chromatographic separation of enantiomers is achieved by using a chiral stationary phase (CSP).[7] The CSP creates a chiral environment within the column. As the racemic mixture passes through, the enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[8]

Method A: Chiral Gas Chromatography (GC) Expertise: For volatile, small aliphatic alcohols like this compound, GC with a cyclodextrin-based CSP is highly effective.[1][9] Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can selectively include into the cavity or interact with the hydroxyl groups on the rim, leading to separation based on the subtle differences in the fit and interaction energy.

Experimental Protocol 2: Enantiomeric Separation via Chiral GC [1]

-

Instrument Setup: Install a chiral capillary column (e.g., a cyclodextrin-based phase) into a gas chromatograph equipped with a Flame Ionization Detector (FID). Set instrument parameters: injector temperature, oven temperature program (e.g., start at 50°C and ramp at 2°C/min to 150°C), and carrier gas (Helium or Hydrogen) flow rate.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent like dichloromethane.

-

Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation & Detection: The vaporized sample is carried through the chiral column, where the enantiomers are separated. As each enantiomer elutes, it is detected by the FID, generating a peak in the chromatogram.

-

Analysis: Identify the peaks corresponding to (R)- and (S)-2-hexanol by comparing their retention times to those of known enantiomerically pure standards. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee%).

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-Hexanol | C6H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. The 2-Hexanols [leffingwell.com]

- 6. m.youtube.com [m.youtube.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Ubiquitous Yet Understated Presence of 2-Hexanol in the Plant Kingdom: A Technical Guide

Abstract

2-Hexanol, a six-carbon secondary alcohol, is a naturally occurring volatile organic compound (VOC) found across a diverse range of plant species. While often overshadowed by more abundant plant volatiles, this compound plays a significant, multifaceted role in plant physiology, ecology, and defense. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its proposed biosynthetic pathway, established methodologies for its extraction and analysis, and its biological significance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this ubiquitous plant metabolite.

Introduction: Unveiling the Significance of this compound

This compound (C₆H₁₄O) is a chiral secondary alcohol that contributes to the characteristic aroma of many fruits and vegetables.[1] As a plant metabolite, it is involved in a variety of biological processes, acting as a semiochemical in plant-insect interactions and exhibiting potential antimicrobial and antifungal properties.[2][3] Its presence and concentration can be indicative of plant health, developmental stage, and response to environmental stimuli. For drug development professionals, understanding the natural sources, biosynthesis, and biological activities of this compound can open avenues for the discovery of new therapeutic agents and natural product-based solutions.

Natural Occurrence of this compound in the Plant Kingdom

This compound has been identified as a volatile component in a wide array of plant species, contributing to their unique scent profiles. Its presence has been reported in fruits, vegetables, leaves, and flowers. The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage.

| Plant Species | Common Name | Plant Part | Reference(s) |

| Camellia sinensis | Tea | Leaves | [2] |

| Perilla frutescens | Perilla | Leaves | [2] |

| Carthamus tinctorius | Safflower | Flowers | [1] |

| Capsicum frutescens | Pepper | Fruit | [1] |

| Zea mays | Corn | Kernels | [1] |

| Vitis spp. | Grape | Fruit | [4] |

| Malus domestica | Apple | Fruit | [5] |

| Musa spp. | Banana | Fruit | [5] |

The Biosynthetic Pathway of this compound: A Proposed Route from Fatty Acids

The precise biosynthetic pathway of this compound in plants has not been fully elucidated; however, it is widely accepted to originate from the metabolism of fatty acids. The proposed pathway involves the enzymatic modification of hexanoic acid, a six-carbon fatty acid.

The biosynthesis is hypothesized to proceed through the following key steps:

-

Activation of Hexanoic Acid: The pathway begins with the activation of hexanoic acid to its coenzyme A (CoA) thioester, hexanoyl-CoA. This activation is a common step in fatty acid metabolism.

-

Reduction to an Aldehyde: Hexanoyl-CoA is then reduced to hexanal. This reduction is likely catalyzed by an acyl-CoA reductase.

-

Formation of 2-Hexanone (Hypothesized): A key hypothetical step involves the oxidation of hexanal at the second carbon to form 2-hexanone. This step may be catalyzed by a specific oxidase or dehydrogenase.

-

Reduction to this compound: Finally, the carbonyl group of 2-hexanone is reduced to a hydroxyl group, yielding this compound. This final reduction is likely carried out by a secondary alcohol dehydrogenase (SADH) utilizing NADH or NADPH as a cofactor. Plant alcohol dehydrogenases are known to act on a variety of aldehydes and ketones.[6]

Caption: Proposed biosynthetic pathway of this compound from hexanoic acid in plants.

Methodologies for Extraction and Analysis

The volatile nature of this compound necessitates specific extraction and analytical techniques to ensure its accurate quantification and identification from plant matrices.

Extraction of this compound

Two primary methods are employed for the extraction of this compound and other volatile compounds from plant materials:

-

Steam Distillation: This classical technique is effective for extracting essential oils and other volatile compounds from a large amount of plant material.[7][8][9] The process involves passing steam through the plant matrix, which vaporizes the volatile compounds. The vapor is then condensed and collected.

Experimental Protocol for Steam Distillation:

-

Preparation of Plant Material: Fresh or dried plant material is comminuted to increase the surface area for efficient extraction.

-

Apparatus Setup: A distillation flask containing the plant material and water is connected to a steam generator, a condenser, and a collection flask.

-

Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

Condensation and Collection: The vapor mixture is cooled in the condenser, and the resulting liquid, a mixture of water and essential oil containing this compound, is collected.

-

Separation: The oily layer containing this compound is separated from the aqueous layer (hydrosol).

-

-

Headspace Solid-Phase Microextraction (HS-SPME): This modern, solvent-free technique is highly sensitive and ideal for the analysis of volatile and semi-volatile compounds from small sample sizes.[10][11][12] It involves the adsorption of volatiles from the headspace above the sample onto a coated fiber, followed by thermal desorption into a gas chromatograph.

Experimental Protocol for HS-SPME:

-

Sample Preparation: A small amount of homogenized plant material is placed in a sealed headspace vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period at a specific temperature to allow for the adsorption of volatile compounds.

-

Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.[5][13][14]

Experimental Protocol for GC-MS Analysis:

-

Injection: The extracted sample (either a liquid extract from steam distillation or thermally desorbed compounds from an SPME fiber) is introduced into the GC injection port.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column coated with a stationary phase.

-

Detection and Identification: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fragmentation pattern, allows for the definitive identification of this compound by comparison with reference spectra from libraries such as NIST and Wiley.

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

Caption: General workflow for the extraction and analysis of this compound from plant materials.

Biological Significance and Potential Applications

This compound, as a plant volatile, plays a crucial role in mediating interactions with the surrounding environment and possesses intrinsic biological activities that are of interest to various scientific disciplines.

Ecological Roles

-

Plant-Insect Interactions: C6-alcohols, a class of compounds that includes this compound, are known to be involved in both attracting pollinators and repelling herbivores.[6] The emission of this compound can serve as an olfactory cue for insects, guiding them to host plants for feeding or oviposition, or conversely, acting as a deterrent. These interactions are often highly specific and dependent on the insect species and the blend of volatile compounds emitted by the plant.

-

Plant Defense: The release of this compound can be induced by herbivore damage, acting as an indirect defense mechanism by attracting natural enemies of the herbivores, such as parasitic wasps.[2][15]

Biological Activities and Therapeutic Potential

-

Antimicrobial and Antifungal Activity: Studies have indicated that certain isomers of hexanol exhibit antibacterial activity, particularly against Gram-negative bacteria.[3] While this compound itself did not show strong antimicrobial activity in one study, the related compound 2-ethyl-1-hexanol has demonstrated significant antifungal properties against various pathogenic fungi, suggesting that derivatives of this compound could be explored for their antimicrobial potential.[10][16][17]

-

Toxicology: The toxicity of this compound is considered to be low in animal models.[18] However, its metabolism to hexane-2,5-dione is a point of toxicological interest.[18] For the related compound 2-ethyl-1-hexanol, studies have shown low acute toxicity but some potential for irritation and developmental toxicity at high doses.[7][9][19]

Conclusion and Future Directions

This compound is a widespread and functionally significant, yet often overlooked, component of the plant volatilome. This guide has provided a comprehensive overview of its natural occurrence, a plausible biosynthetic pathway, robust analytical methodologies, and its diverse biological roles. For researchers and scientists, a deeper understanding of the regulation of this compound biosynthesis could lead to the engineering of plants with enhanced defense mechanisms or desirable aroma profiles. For drug development professionals, the exploration of this compound and its derivatives may unveil novel antimicrobial, antifungal, or other therapeutic agents. Future research should focus on the definitive elucidation of the this compound biosynthetic pathway, including the identification and characterization of the key enzymes involved. Furthermore, a more extensive screening of the plant kingdom for this compound, coupled with detailed investigations into its specific ecological and pharmacological activities, will undoubtedly expand our appreciation and application of this versatile natural product.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Conservation of ethanol fermentation and its regulation in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prechronic toxicity studies on 2-ethylhexanol in F334 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jniosh.johas.go.jp [jniosh.johas.go.jp]

- 9. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. epa.gov [epa.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species [mdpi.com]

- 14. pure.psu.edu [pure.psu.edu]

- 15. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-ethyl-1-hexanol: a promising molecule against priority fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Data and Safe Handling of 2-Hexanol

Introduction: The Dichotomy of Utility and Hazard

2-Hexanol (CAS RN: 626-93-7), a six-carbon secondary alcohol, presents a classic case of industrial utility balanced against potential human health risks. Its application as a solvent, chemical intermediate, and component in various industrial processes necessitates a thorough understanding of its toxicological profile and the implementation of robust safety protocols. This guide provides a comprehensive overview of the current toxicological data for this compound, including insights into its mechanism of toxicity, and outlines detailed procedures for its safe handling and for conducting key toxicological assessments. For endpoints where data on this compound is limited, a weight-of-evidence approach is employed, incorporating data from structurally similar compounds such as 2-octanol and the isomeric 2-ethyl-1-hexanol, to provide a conservative assessment of risk.

Toxicological Profile of this compound

The toxicity of this compound is multifaceted, with the most significant concern being its potential for neurotoxicity following repeated exposure. The acute toxicity of this compound is relatively low; however, it is a notable skin, eye, and respiratory irritant.

Mechanism of Neurotoxicity: A Pathway to Peripheral Neuropathy

The primary toxicological concern associated with this compound is its role as a metabolite of n-hexane and its subsequent conversion to the neurotoxic agent, 2,5-hexanedione.[1] This metabolic activation is the critical mechanistic step leading to the development of peripheral neuropathy. The process begins with the hydroxylation of n-hexane by mixed-function oxidases in the liver to form this compound.[1] this compound is then further metabolized to 2-hexanone and 2,5-hexanediol, which are precursors to the ultimate neurotoxicant, 2,5-hexanedione.[1]

2,5-Hexanedione is a gamma-diketone that exerts its neurotoxic effects by cross-linking neurofilaments in axons. This cross-linking disrupts axonal transport, leading to axonal swelling and, eventually, degeneration of the nerve fiber. Clinically, this manifests as a sensory and motor peripheral neuropathy, characterized by numbness, tingling, and weakness in the extremities.[1] An experimental study in rats demonstrated that subcutaneous administration of this compound at 400 mg/kg for 21 weeks resulted in gait disturbances and a reduction in nerve conduction velocity, confirming its neurotoxic potential.[2]

"n-Hexane" [fillcolor="#F1F3F4"]; "this compound" [fillcolor="#FBBC05"]; "2-Hexanone" [fillcolor="#F1F3F4"]; "2,5-Hexanediol" [fillcolor="#F1F3F4"]; "2,5-Hexanedione (Neurotoxic Metabolite)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"n-Hexane" -> "this compound" [label="Mixed-Function Oxidases"]; "this compound" -> "2-Hexanone"; "2-Hexanone" -> "2,5-Hexanedione (Neurotoxic Metabolite)"; "this compound" -> "2,5-Hexanediol"; "2,5-Hexanediol" -> "2,5-Hexanedione (Neurotoxic Metabolite)"; }

Caption: Metabolic activation of n-hexane to the neurotoxic 2,5-hexanedione via this compound.Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2,590 mg/kg | [ChemicalBook SDS] |

| LD50 | Data not available | Dermal | ||

| LC50 | Data not available | Inhalation |

Irritation and Sensitization

This compound is classified as a skin and eye irritant. Prolonged or repeated skin contact can lead to defatting and dermatitis.[3]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

-

Skin Sensitization: No data is available for this compound. However, based on read-across from 2-octanol, it is not expected to be a skin sensitizer.[5]

Repeated Dose Toxicity

There is a lack of specific repeated-dose toxicity studies for this compound. In the absence of direct data, a read-across approach using data from 2-octanol is scientifically justified due to their structural similarity. A 90-day subchronic inhalation study on the related compound 2-ethylhexanol in rats resulted in a No-Observed-Adverse-Effect-Level (NOAEL) of 120 ppm.[6]

| Endpoint | Species | Route | Value | Basis | Reference |

| NOAEL | Rat | Oral | 300 mg/kg/day | Read-across from 2-octanol (OECD TG 422) | [RIFM, 2020] |

Note: The NOAEL is based on adverse clinical signs, body weight, and food consumption changes at higher doses in the 2-octanol study.

Genotoxicity

No dedicated genotoxicity studies have been identified for this compound. A read-across to 3-hexanol suggests that this compound is not expected to be genotoxic.[5] The related compound, 2-ethyl-1-hexanol, has been shown to be non-genotoxic in a battery of in vitro and in vivo assays.[7][8]

Carcinogenicity

There are no carcinogenicity studies available for this compound. The structurally related compound, 2-ethyl-1-hexanol, was not found to be carcinogenic in a two-year oral gavage study in rats and mice.[7]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is limited. A read-across from a combined repeated dose and reproductive/developmental toxicity screening study (OECD TG 422) with 2-octanol provides the following No-Observed-Adverse-Effect Levels (NOAELs):

| Endpoint | Species | Route | Value | Basis | Reference |

| Fertility NOAEL | Rat | Oral | 300 mg/kg/day | Based on estrous cycle effects at 1000 mg/kg/day | [RIFM, 2020] |

| Developmental NOAEL | Rat | Oral | 100 mg/kg/day | Based on increased pup loss and decreased litter/pup weight at higher doses | [RIFM, 2020] |

A dermal developmental toxicity study on 2-ethyl-1-hexanol in rats showed no evidence of developmental toxicity at doses up to 2520 mg/kg/day, a level that produced maternal toxicity. The maternal toxicity NOAEL was 252 mg/kg/day based on skin irritation.

Safe Handling and Personal Protective Equipment (PPE)

Given the toxicological profile of this compound, strict adherence to safety protocols is paramount to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. Local exhaust ventilation (LEV) is recommended, especially when heating the substance or when generating aerosols or mists.

-

Containment: For larger scale operations, closed systems should be used to minimize the release of vapors into the work environment.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves prior to use and follow proper glove removal technique.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spilled material and collect it for disposal.

Experimental Protocols for Toxicological Assessment

The following are summarized, step-by-step methodologies for key toxicological assessments, based on OECD guidelines. These protocols are foundational and should be adapted based on the specific properties of the test substance and regulatory requirements.

Protocol 1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(Albino Rabbit, clipped fur)"]; initial_test [label="Initial Test (1 animal)\n0.5 mL applied to skin for 4 hrs"]; observation_1 [label="Observe for erythema/edema\nat 1, 24, 48, 72 hrs and up to 14 days"]; corrosion [label="Corrosive Effect?", shape=diamond, fillcolor="#FBBC05"]; stop [label="Stop Test\nClassify as Corrosive", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; irritation [label="Irritant Effect?", shape=diamond, fillcolor="#FBBC05"]; confirmatory_test [label="Confirmatory Test (2 additional animals)\n0.5 mL applied to skin for 4 hrs"]; observation_2 [label="Observe for erythema/edema\nat 1, 24, 48, 72 hrs and up to 14 days"]; classify_irritant [label="Classify as Irritant", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; classify_non_irritant [label="Classify as Non-Irritant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> animal_prep; animal_prep -> initial_test; initial_test -> observation_1; observation_1 -> corrosion; corrosion -> stop [label="Yes"]; corrosion -> irritation [label="No"]; irritation -> confirmatory_test [label="Yes"]; irritation -> classify_non_irritant [label="No"]; confirmatory_test -> observation_2; observation_2 -> classify_irritant; }

Caption: Workflow for an acute dermal irritation/corrosion study based on OECD 404.Methodology:

-

Animal Selection and Preparation: Use healthy young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

-

Dose Application (Initial Test): Apply 0.5 mL of this compound to a small area (approximately 6 cm²) of the clipped skin of one animal and cover with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours.

-

Removal of Test Substance: After 4 hours, remove the dressing and any residual test substance.

-

Observation: Examine the application site for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the effects are persistent.

-

Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, but an irritant effect is noted, repeat the test on two additional animals.

-

Classification: The substance is considered an irritant if the mean scores for erythema or edema are above a certain threshold.

Protocol 2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Methodology:

-

Animal Selection: Use healthy young adult albino rabbits with no pre-existing eye defects.

-

Dose Application (Initial Test): Gently pull the lower eyelid away from the eyeball of one animal and instill 0.1 mL of this compound into the conjunctival sac. Hold the eyelids together for about one second. The other eye serves as a control.

-

Observation: Examine the treated eye for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Grade the ocular lesions using a standardized scoring system.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the first animal, the test may be repeated in up to two additional animals to confirm the initial findings.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Conclusion

This compound is a chemical with a moderate hazard profile, characterized by its potential for neurotoxicity upon repeated exposure, and its irritant properties to the skin, eyes, and respiratory tract. A thorough understanding of its metabolic activation to the neurotoxicant 2,5-hexanedione is key to appreciating the primary long-term risk associated with its handling. While data gaps exist for some toxicological endpoints, a conservative approach using read-across from structurally similar compounds allows for a comprehensive risk assessment. Strict adherence to the safe handling procedures, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring the safety of researchers and industrial workers. The provided experimental protocols offer a framework for generating further toxicological data in a standardized and reproducible manner.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. [An experimental study on the neurotoxicity of 2-octanone and this compound, a metabolite of n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Subchronic inhalation toxicity study of 2-ethylhexanol vapour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. arkema.com [arkema.com]

- 8. The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Hexanol: A Secondary Alcohol

Introduction: The Archetype of a Secondary Alcohol

In the vast landscape of organic chemistry, alcohols are classified based on the substitution of the carbon atom bearing the hydroxyl (-OH) group. This compound, a six-carbon alcohol with the hydroxyl group on the second carbon, serves as an exemplary model of a secondary alcohol.[1][2] Its chemical formula is C₆H₁₄O.[3][4] This positioning of the functional group imparts distinct chemical reactivity and physical properties that differentiate it from its primary and tertiary isomers.[5] Found in various essential oils and the aroma profiles of fruits like apples, this compound is not only a synthetic building block but also a naturally occurring metabolite.[1][6] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its key reactions and applications, tailored for professionals in research and drug development.

Physicochemical Properties and Stereochemistry

The utility of a chemical compound in a research or industrial setting is fundamentally dictated by its physical and chemical properties. This compound is a colorless liquid characterized by a specific set of properties that influence its behavior as a solvent and a reactant.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [3][4] |

| Molar Mass | 102.177 g/mol | [3][7] |

| Appearance | Colorless liquid | [7] |

| Density | 0.81 g/mL at 25 °C | [3][8] |

| Boiling Point | 140 °C (413 K) | [3] |

| Melting Point | -23 °C (250 K) | [3] |

| Flash Point | 41 - 46 °C (closed cup) | [3][8] |

| Water Solubility | 14-17.2 g/L | [1][3] |

| Solubility | Soluble in ethanol and diethyl ether | [2][3] |

The Chiral Nature of this compound

A critical feature of this compound is its chirality. The second carbon atom (C2) is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This makes C2 a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-hexanol and (S)-2-hexanol.[1][3] This stereoisomerism is crucial in fields like drug development, where the biological activity of enantiomers can differ significantly.

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on factors such as starting material availability, desired yield, and scalability.

Hydration of 1-Hexene (Markovnikov Addition)

This is a classic electrophilic addition reaction where water is added across the double bond of 1-hexene, typically catalyzed by a strong acid like sulfuric acid. The causality behind this reaction's selectivity lies in Markovnikov's rule . The mechanism involves the protonation of the alkene to form the most stable carbocation intermediate. In this case, a secondary carbocation is formed at C2, which is more stable than the primary carbocation that would form at C1. The subsequent attack by water and deprotonation yields this compound as the major product.[9]

Experimental Protocol: Synthesis of this compound from 1-Hexene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add 7.6 mL of concentrated sulfuric acid to 2.5 g of crushed ice.

-

Addition of Alkene: Cool the mixture in an ice bath and slowly add 10.0 mL of 1-hexene while stirring.[9]

-

Reaction: Shake the mixture until it heats up. Allow it to stand for a few minutes, then add water and reflux for approximately 10 minutes.[10]

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer with a dilute sodium bicarbonate solution, followed by water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Isolation: Purify the crude product by fractional distillation, collecting the fraction boiling around 136-140 °C.

Reduction of 2-Hexanone

Another common synthetic route is the reduction of the corresponding ketone, 2-hexanone (methyl n-butyl ketone). This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.

Experimental Protocol: Sodium-Mediated Reduction of 2-Hexanone

This protocol is a self-validating system as the progress can be monitored by the consumption of the sodium metal.

-

Preparation: Dissolve 100 g of 2-hexanone in a mixture of 750 mL of diethyl ether and 150 mL of water in a large flask.[11]

-

Reduction: While stirring vigorously, introduce 69 g of clean sodium metal (as wire or small pieces) as rapidly as possible, controlling the reaction rate by external cooling with an ice bath if necessary.[11]

-

Completion: Continue stirring until all the sodium has reacted completely.

-

Work-up: Separate the ethereal layer. Wash it sequentially with dilute hydrochloric acid and then with water.

-